molecular formula C15H15N3O4S2 B12773975 Deacetoxycefapirin CAS No. 47364-76-1

Deacetoxycefapirin

Cat. No.: B12773975
CAS No.: 47364-76-1
M. Wt: 365.4 g/mol
InChI Key: MDQDZHCPMKNEQU-BXUZGUMPSA-N
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Description

Deacetoxycefapirin is a derivative of cefapirin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core structure of cefapirin but lacks the acetoxy group, which may influence its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

The synthesis of deacetoxycefapirin involves the modification of cefapirin. The process typically includes the removal of the acetoxy group from cefapirin through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Deacetoxycefapirin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing side chain, potentially altering the compound’s activity.

    Reduction: Reduction reactions can affect the β-lactam ring, impacting the antibiotic’s efficacy.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.

    Hydrolysis: This reaction can break down the β-lactam ring, rendering the antibiotic inactive.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Deacetoxycefapirin has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of β-lactam antibiotics.

    Biology: Researchers use it to investigate the mechanisms of bacterial resistance to cephalosporins.

    Medicine: It serves as a reference compound in the development of new antibiotics with improved efficacy and reduced resistance.

    Industry: This compound is used in the quality control of cephalosporin production processes

Mechanism of Action

Deacetoxycefapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .

Comparison with Similar Compounds

Deacetoxycefapirin is similar to other cephalosporins, such as:

    Cefapirin: The parent compound, which contains an acetoxy group.

    Cefazolin: Another first-generation cephalosporin with a different side chain structure.

    Cefadroxil: A first-generation cephalosporin with a hydroxyl group instead of an acetoxy group.

The uniqueness of this compound lies in its modified structure, which may influence its pharmacokinetic properties and resistance profile compared to other cephalosporins .

Properties

CAS No.

47364-76-1

Molecular Formula

C15H15N3O4S2

Molecular Weight

365.4 g/mol

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N3O4S2/c1-8-6-24-14-11(13(20)18(14)12(8)15(21)22)17-10(19)7-23-9-2-4-16-5-3-9/h2-5,11,14H,6-7H2,1H3,(H,17,19)(H,21,22)/t11-,14-/m1/s1

InChI Key

MDQDZHCPMKNEQU-BXUZGUMPSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O

Origin of Product

United States

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